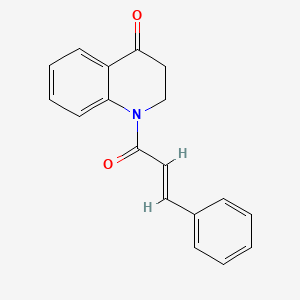

1-cinnamoyl-2,3-dihydro-4(1H)-quinolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-cinnamoyl-2,3-dihydro-4(1H)-quinolinone is a compound that belongs to the class of 3,4-dihydro-2(1H)-quinolinones, notable for their presence in various pharmacologically active compounds and their utility in drug design due to the diverse biological activities they exhibit. This class includes FDA-approved drugs such as cilostazol, carteolol, and aripiprazole, and displays a broad spectrum of activities including enzyme inhibition and receptor antagonism (Meiring, Petzer, & Petzer, 2017).

Synthesis Analysis

The synthesis of 1-cinnamoyl-2,3-dihydro-4(1H)-quinolinone and its derivatives can be achieved through various methods. One approach involves the intramolecular cyclization of readily available N-aryl cinnamides, promoted by triflic anhydride under mild conditions, leading to polysubstituted quinolin-2(1H)-ones (Zhang et al., 2017). Another method includes the use of β-lactam intermediates on the solid-phase for the synthesis of 3,4-dihydro-2(1H)-quinolinones, showcasing the versatility of synthetic routes for this class of compounds (Pei, Houghten, & Kiely, 1997).

Molecular Structure Analysis

The molecular structure of 1-cinnamoyl-2,3-dihydro-4(1H)-quinolinone derivatives is characterized by the quinolinone scaffold, which is a key feature contributing to their biological activity. Studies on the molecular structure and activity relationship reveal that modifications on the quinolinone core, especially at the 3 and 4 positions, significantly influence their pharmacological properties (Nammalwar & Bunce, 2013).

Chemical Reactions and Properties

1-cinnamoyl-2,3-dihydro-4(1H)-quinolinone and its derivatives undergo various chemical reactions, including cyclization and Pummerer rearrangement, to form novel compounds with potential biological activities. For instance, reactions with acetic anhydride and thionyl chloride lead to different substitution products, showcasing the chemical versatility of the quinolinone scaffold (Connor, Young, & Strandtmann, 1978).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A study highlighted the design, synthesis, and evaluation of substituted cinnamic acid bearing 2-quinolone hybrid derivatives. These compounds demonstrated significant anticancer activities against multiple cancer cell lines, with one compound showing potent inhibitory activity and inducing apoptosis in cancer cells (Abu Almaaty et al., 2021).

Pharmacological Properties

The 3,4-dihydro-2(1H)-quinolinone scaffold, closely related to 1-cinnamoyl-2,3-dihydro-4(1H)-quinolinone, is present in pharmacologically active compounds with a range of activities, including phosphodiesterase inhibition and interaction with serotonin and dopamine receptors (Meiring et al., 2017).

Synthesis Methodologies

Research has developed novel synthetic routes for quinolinones, including a study on the facile and efficient synthesis of polysubstituted quinolin-2(1H)-ones via intramolecular cyclization of N-aryl cinnamides (Zhang et al., 2017). Another study describes the iodine-catalyzed C-N bond formation to synthesize 3-aminoquinoxalinones, showcasing the versatility of similar quinolinone structures in synthesizing pharmaceutically active derivatives (Gupta et al., 2017).

Hybrid Molecule Applications

A study synthesized hybrid 2-quinolinone derivatives containing cinnamic acid, which were evaluated as anti-breast cancer drugs. These compounds showed significant cytotoxicity against breast cancer cell lines, indicating their potential as therapeutic agents (Bakare, 2022).

Antimicrobial and Anti-inflammatory Activity

Research on isoxazoline incorporated 2-quinolones revealed antimicrobial and anti-inflammatory activities, indicating the therapeutic potential of quinolinone derivatives in treating infections and inflammation (Kumar et al., 2014).

Eigenschaften

IUPAC Name |

1-[(E)-3-phenylprop-2-enoyl]-2,3-dihydroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-17-12-13-19(16-9-5-4-8-15(16)17)18(21)11-10-14-6-2-1-3-7-14/h1-11H,12-13H2/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHXOGJVXUREFP-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2C1=O)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=CC=CC=C2C1=O)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2E)-3-phenylprop-2-enoyl]-2,3-dihydroquinolin-4(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)

![[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)

![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)

![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)

![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)

![5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5572476.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5572479.png)

![methyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5572487.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5572504.png)

![6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572525.png)